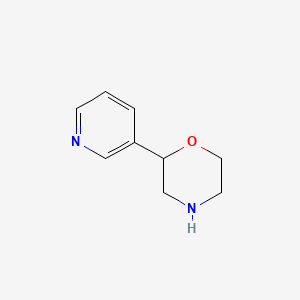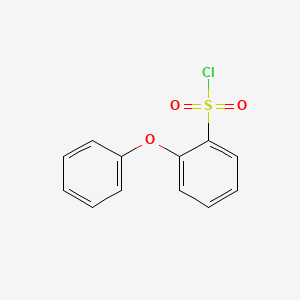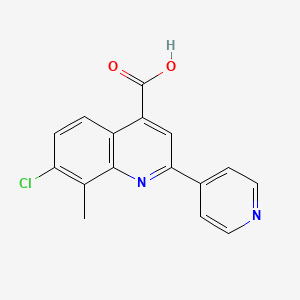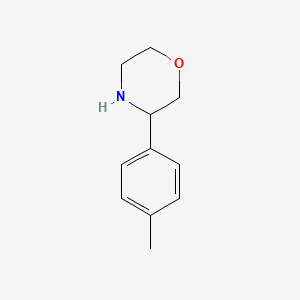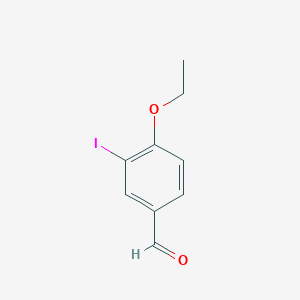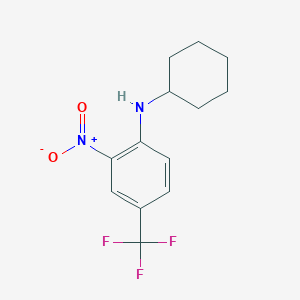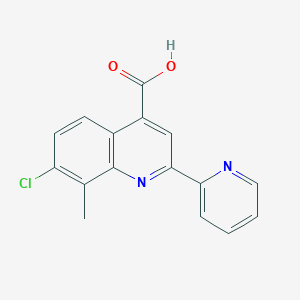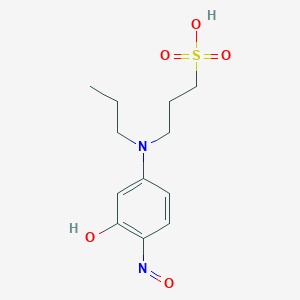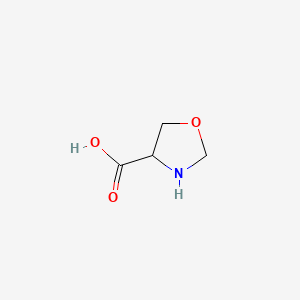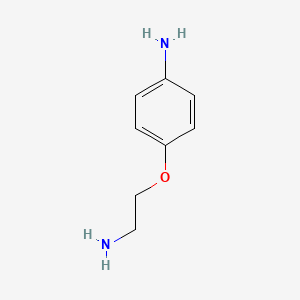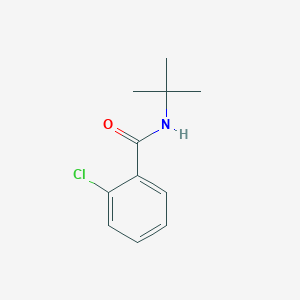
N-tert-butyl-2-chlorobenzamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis
N-tert-butyl-2-chlorobenzamide has been utilized in various organic transformations due to its high versatility for chlorination and oxidation reactions. It is reactive and possesses high active chlorine content, making it a useful reagent in organic synthesis. It has been found effective for converting sulfides into sulfoxides, ketoximes into gem-chloronitroso compounds, ald-oximes into hydroximoyl chlorides and 2-isoxazolines, dialkyl and diaryl phosphites into dialkyl and diaryl chlorophosphates, and secondary alcohols into ketones. Additionally, it can facilitate the coupling of thiols to give disulfides and the oxidative decontamination of sulfur mustard, a chemical warfare agent, and its simulants. It also undergoes photolytic addition to various olefins (Kumar & Kaushik, 2007).
Insecticidal Activity
This compound derivatives have shown good insecticidal activities. They have been used as nonsteroidal ecdysone agonists, which are environmental benign pest regulators. Studies have indicated that these compounds exhibit significant insecticidal activities against various pests like Plutella xylostella L. and Culex pipiens pallens, compared to other controls (Wang et al., 2011).
Medicinal Chemistry
In medicinal chemistry, the tert-butyl group, which is a common motif in this compound, has been explored for various bioactive compounds. However, its incorporation often leads to unwanted property modulation, such as increased lipophilicity and decreased metabolic stability. Alternative substituents have been studied to optimize these properties for drug discovery processes (Westphal et al., 2015).
Synthesis of Chlorophosphates
This compound has been used as an efficient reagent for the synthesis of dialkyl/diaryl chlorophosphates. It acts as a chlorinating agent both in polar and nonpolar mediums, transforming dialkyl/diaryl phosphites to dialkyl/diaryl chlorophosphates rapidly under mild conditions (Kumar & Kaushik, 2006).
Fluorescence Sensing
This compound derivatives have been synthesized and used in enantioselective fluorescence sensing of chiral alpha-amino alcohols. This involves the formation of a highly fluorescent scandium complex that enables the sensing of amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Oxidation of Sulfur Mustard
This compound reacts with sulfur mustard to yield a corresponding nontoxic sulfoxide in quantitative yield. This transformation is selective and takes place even at subzero temperatures, making it a significant tool in chemical decontamination processes (Kumar & Kaushik, 2006).
Synthesis of Hydroximoyl Chlorides and Isoxazolines
Treatment of aldoximes with this compound has led to the efficient synthesis of hydroximoyl chlorides and 2-isoxazolines. This process is rapid and occurs under mild conditions, providing an efficient pathway for the synthesis of these compounds (Kumar & Kaushik, 2006).
Propiedades
IUPAC Name |
N-tert-butyl-2-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWGSUJLXJLBLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405192 | |
| Record name | N-tert-butyl-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70657-65-7 | |
| Record name | N-tert-butyl-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B1598649.png)

